Dibenzo-15-crown-5
Overview
Description
Dibenzo-15-crown-5 is a macrocyclic compound that belongs to the class of crown ethers . It is used as a ligand in metal-catalyzed reactions to enhance the reactivity and selectivity by coordinating with metal cations .
Synthesis Analysis
New derivatives of Dibenzo-15-crown-5 with flexible appended N2O unsymmetrical Schiff bases were prepared by a two-step procedure which involves: (i) preparation of N2O Schiff bases by condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde or 2-hydroxy-1-naphtaldehyde and (ii) reaction of the resulting NH2 functionalized compounds with 4’-formyl-benzo-15-crown-5 .
Molecular Structure Analysis
For the title systems, single crystal X-ray data indicate the presence of totally asymmetric structures. These features are reflected in the multiplicity of resonances in the solid phase 13C NMR spectra .
Chemical Reactions Analysis
Dibenzo-15-crown-5 is used as a ligand in metal-catalyzed reactions to enhance the reactivity and selectivity by coordinating with metal cations .
Physical And Chemical Properties Analysis
Dibenzo-15-crown-5 has a molecular weight of 316.3 g/mol. It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 0 rotatable bonds .
Scientific Research Applications
Synthesis and Characterization of Schiff Bases
Dibenzo-15-crown-5 is used in the synthesis and characterization of Schiff bases. It is used in the preparation of N2O Schiff bases by condensation of hydrazine with salicylaldehyde, 3-methoxysalicylaldehyde or 2-hydroxy-1-naphtaldehyde . The resulting NH2 functionalized compounds react with 4’-formyl-benzo-15-crown-5 .
Coordination Chemistry
In coordination chemistry, Dibenzo-15-crown-5 is used to enhance the reactivity and selectivity of metal-catalyzed reactions by coordinating with metal cations . This coordination can modulate the redox and electronic properties of the transition metal center .
Sensor Development
Dibenzo-15-crown-5 is used in the development of sensors for alkaline, alkaline earth, and lanthanide metal ions . The interaction of these hard cations with transition metal centers can be studied by monitoring the redox and electronic properties of the transition metal ions .
Lithium Extraction
Dibenzo-15-crown-5 is used in the extraction of lithium from aqueous solutions of LiNTf2 and LiCl salts . This process is important for the production of pure lithium-7, which is widely used in the nuclear power industry .
Phase-Transfer Catalyst System
Dibenzo-15-crown-5 is used in phase-transfer catalyst systems . It plays a major role in complexation through ether oxygen .
Metal-Catalyzed Cross-Coupling Reactions
Dibenzo-15-crown-5 has been utilized in certain metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille reactions, to improve the efficiency and selectivity of the transformations .
Mechanism of Action
Target of Action
Dibenzo-15-crown-5 (DB15C5) primarily targets metal ions, particularly sodium and potassium ions . It acts as a ligand in metal-catalyzed reactions, enhancing reactivity and selectivity by coordinating with these metal cations .
Mode of Action
DB15C5 interacts with its targets through a process known as complexation. The compound has a unique cyclic structure that forms a cavity, allowing it to encapsulate the metal ions . This encapsulation facilitates the transfer of sodium and potassium ions across interfaces . For instance, DB15C5 has been shown to facilitate the transfer of these ions across the water/1,2-dichloroethane interface .
Biochemical Pathways
The primary biochemical pathway affected by DB15C5 involves the transfer of sodium and potassium ions. The facilitated ion transfer across interfaces impacts various biochemical processes, given the crucial role of these ions in cellular functions .
Result of Action
The primary molecular effect of DB15C5’s action is the facilitated transfer of sodium and potassium ions. This can influence various cellular processes, given the importance of these ions in maintaining cellular homeostasis .
Action Environment
The action of DB15C5 can be influenced by environmental factors. For instance, the efficiency of ion transfer facilitated by DB15C5 can be affected by the properties of the interface across which the ions are being transferred . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other ions or molecules .
Safety and Hazards
Future Directions
The rapidly emerging field of hetero-binucleating ligands and the coordination chemistry of the heteronuclear complexes derived from such ligands have prompted an extension of work on the synthesis and redox chemistry of nickel and copper Schiff base complexes towards complexes functionalized with crown ether derivatives . The redox and electronic properties of the transition metal center can be modulated by the size and charge of the hard metal ions bound to the crown ether moiety . These complexes can ultimately be used as sensors (electrochemical and electronic) for alkaline, alkaline earth, and lanthanide metal ions .
properties
IUPAC Name |
2,5,12,15,18-pentaoxatricyclo[17.4.0.06,11]tricosa-1(23),6,8,10,19,21-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-3-7-17-15(5-1)20-11-9-19-10-12-21-16-6-2-4-8-18(16)23-14-13-22-17/h1-8H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBFECWPKSRWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327366 | |
Record name | Dibenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo-15-crown-5 | |
CAS RN |
14262-60-3 | |
Record name | Dibenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60327366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo-15-crown 5-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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